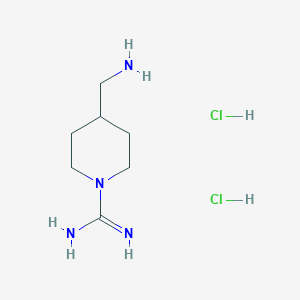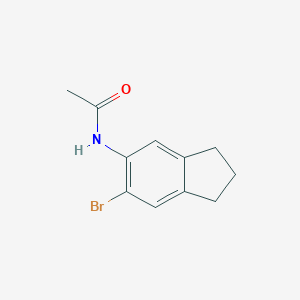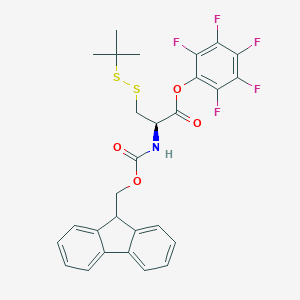
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone, also known as DFOB, is a synthetic chelating agent that has been extensively researched for its potential applications in various fields, including medicine, environmental science, and analytical chemistry. DFOB is a bidentate ligand that is capable of forming stable complexes with a wide range of metal ions, including iron, aluminum, and copper.
Mecanismo De Acción
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone binds to metal ions through its bidentate ligand, forming stable complexes that are excreted from the body. In the case of iron overload disorders, 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone binds to excess iron in the body, preventing it from causing oxidative damage to tissues and organs. 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has also been shown to have antioxidant properties, which may contribute to its protective effects.
Biochemical and Physiological Effects:
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has been shown to be effective in reducing iron overload in patients with thalassemia and sickle cell anemia. 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has also been shown to have neuroprotective effects in animal models of Parkinson's disease. In addition, 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has been shown to have anti-inflammatory and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone is its ability to chelate a wide range of metal ions, making it a versatile reagent for various applications. However, 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has some limitations, including its relatively low yield in synthesis and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone. One area of interest is the development of more efficient synthesis methods for 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone, which could increase its yield and reduce its cost. Another area of interest is the development of new applications for 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone, particularly in the fields of environmental science and analytical chemistry. Finally, further research is needed to fully understand the mechanism of action of 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone and its potential side effects, particularly at high doses.
Métodos De Síntesis
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone can be synthesized using a variety of methods, including the reaction of 2-pyridone with 3,3-dimethylacrylic acid, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2-pyridone with 3,3-dimethylacryloyl chloride, followed by oxidation with sodium hypochlorite. The yield of 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone using these methods ranges from 50-70%.
Aplicaciones Científicas De Investigación
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has been extensively studied for its potential applications in medicine, particularly in the treatment of iron overload disorders such as thalassemia and sickle cell anemia. 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone is able to chelate excess iron in the body, preventing it from causing oxidative damage to tissues and organs. 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has also been studied for its potential use in environmental science, particularly in the remediation of contaminated soils and water. In analytical chemistry, 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has been used as a reagent for the determination of metal ions in various samples.
Propiedades
Número CAS |
146699-60-7 |
|---|---|
Nombre del producto |
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone |
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
6-(4,4-dimethyl-5-oxofuran-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H11NO3/c1-11(2)6-8(15-10(11)14)7-4-3-5-9(13)12-7/h3-6H,1-2H3,(H,12,13) |
Clave InChI |
KDJFNBQWHWZRHV-UHFFFAOYSA-N |
SMILES |
CC1(C=C(OC1=O)C2=CC=CC(=O)N2)C |
SMILES canónico |
CC1(C=C(OC1=O)C2=CC=CC(=O)N2)C |
Otros números CAS |
146699-60-7 |
Sinónimos |
6-(3,3-dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone 6-DODFP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)



![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)



![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)

